1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Description

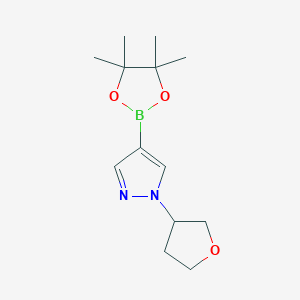

1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound with the molecular formula C₁₄H₂₃BN₂O₃ and a molecular weight of 278.16 g/mol . Its structure features a pyrazole ring substituted at the 1-position with a tetrahydrofuran-3-yl group and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl frameworks . Its CAS registry number is 1040377-03-4, and it is characterized by high purity (≥95%) and stability under standard storage conditions .

Properties

IUPAC Name |

1-(oxolan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11-5-6-17-9-11/h7-8,11H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBWLIPNYGDMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731309 | |

| Record name | 1-(Oxolan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029715-63-6 | |

| Record name | 1-(Oxolan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Metalation and Borylation Route

A common approach involves the lithiation or magnesiation of a suitably substituted pyrazole followed by quenching with a boron electrophile such as bis(pinacolato)diboron.

- Step 1: Preparation of 1-(tetrahydrofuran-3-yl)pyrazole by N-alkylation of pyrazole with a tetrahydrofuran-3-yl electrophile.

- Step 2: Treatment of the N-substituted pyrazole with a strong base or organometallic reagent (e.g., isopropyl magnesium chloride-lithium chloride complex) in tetrahydrofuran solvent at controlled temperatures (20–25 °C).

- Step 3: Addition of bis(pinacolato)diboron or a related boron reagent at low temperature (-20 to 25 °C) to install the boronate ester group at the 4-position.

- Step 4: Work-up involving aqueous quenching, extraction, washing, drying, and concentration to isolate the boronic ester product.

This method yields the target compound in high purity and yield (up to 99%) as a colorless oil or crystalline solid depending on conditions.

Suzuki-Miyaura Cross-Coupling Approach

An alternative and widely used method involves Suzuki coupling of a pyrazole boronic acid pinacol ester with a suitable aryl or heteroaryl halide bearing the tetrahydrofuran substituent.

- Use of palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride or palladium acetate with phosphine ligands.

- Base such as sodium carbonate or cesium carbonate in mixed solvents (e.g., THF-water, THF-toluene-water).

- Reaction temperatures typically range from 60 to 75 °C, with reaction times from 1 to 5 hours.

- Isolation of the product by precipitation upon addition of water or ethanol, filtration, and drying.

This method allows for the selective coupling at the 4-position of the pyrazole ring while preserving the tetrahydrofuran substituent on the nitrogen.

Protection and Deprotection Strategy

In some routes, the tetrahydrofuran substituent is introduced as a protecting group (e.g., tetrahydropyranyl) on the pyrazole nitrogen, which is later removed under acidic conditions to yield the free N-substituted pyrazole.

- The intermediate bearing the tetrahydropyranyl group is converted to the target compound by acid-catalyzed cleavage (e.g., using 30% aqueous HCl in methanol at 0–15 °C).

- The deprotection step is carefully controlled to avoid cleavage of sensitive boronate ester groups.

- Neutralization and precipitation steps follow to isolate the final product.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Catalyst/Base | Temperature Range (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Metalation and Borylation | Isopropyl magnesium chloride-lithium chloride, bis(pinacolato)diboron, THF | Organomagnesium reagent, no Pd | 20–25 (metalation), -20–25 (borylation) | ~99 | High yield, requires strict temperature control |

| Suzuki-Miyaura Cross-Coupling | Pyrazole boronic acid pinacol ester, aryl halide, THF-water or THF-toluene-water | Pd(PPh3)2Cl2 or Pd(OAc)2, Na2CO3 or Cs2CO3 | 60–75 | 70–90 | Efficient coupling, scalable, mild conditions |

| Protection-Deprotection Strategy | Tetrahydropyranyl-protected pyrazole intermediate, 30% HCl, methanol | Acid (HCl) | 0–15 | 80–90 | Requires careful acid treatment to avoid degradation |

Detailed Research Findings

- The Suzuki coupling method benefits from the reduction of palladium catalyst loading to as low as 0.5–2 mol%, improving cost-effectiveness and reducing metal contamination.

- The use of phase transfer catalysts such as tetrabutylammonium bromide (TBAB) in Suzuki reactions can enhance reaction rates and yields.

- The metalation-borylation approach provides excellent regioselectivity for substitution at the 4-position of pyrazole and tolerates the tetrahydrofuran substituent on nitrogen without cleavage.

- Acidic deprotection of tetrahydropyranyl groups must be carefully controlled to prevent hydrolysis of the boronate ester, often performed at low temperatures (0–15 °C) with mild acid equivalents.

- Work-up procedures including gradual addition of water or ethanol and controlled cooling are critical for efficient isolation and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to introduce new functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone.

- Introduction of the Tetrahydrofuran Group : This step may involve using a tetrahydrofuran derivative under specific conditions.

- Attachment of the Dioxaborolane Group : This can be performed using a boronic acid or ester in the presence of suitable catalysts.

Organic Synthesis

1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex molecules that can be used in various chemical reactions such as oxidation, reduction, and substitution.

Medicinal Chemistry

The compound has potential implications in medicinal chemistry due to its structural features that may interact with biological targets:

- Enzyme Inhibition : Similar pyrazole derivatives have shown potential as inhibitors for enzymes involved in metabolic pathways. For example, compounds with similar structures have demonstrated significant inhibition against tryptophan hydroxylase (TPH1), which is relevant for obesity and metabolic disorders .

- Biochemical Probes : Given its ability to interact with enzymes and receptors, it can be utilized as a probe in biochemical assays to study enzyme interactions and cellular pathways .

Industrial Applications

In industrial contexts, this compound may be employed in the manufacture of specialty chemicals or materials. Its unique reactivity can facilitate the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action for 1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole would depend on its specific interactions with molecular targets. This might involve:

Binding to enzymes or receptors: Modulating their activity.

Interacting with nucleic acids: Affecting gene expression or protein synthesis.

Participating in cellular pathways: Influencing metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, differing primarily in substituent groups, ring systems, or boronate positioning. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of Structural Analogues

Substituent Effects on Reactivity and Stability

- Tetrahydrofuran-3-yl vs. Tetrahydropyran-2-yl (Oxan-2-yl):

The target compound’s tetrahydrofuran-3-yl group (5-membered ring) imposes less steric hindrance compared to the tetrahydropyran-2-yl group (6-membered ring) in . This results in higher coupling efficiency for the target molecule in Suzuki reactions . - Boronate Positioning (C4 vs. C5):

Boronate esters at pyrazole C4 (target compound) exhibit greater stability than those at C5 () due to reduced steric clash with adjacent substituents . - Phenyl vs. Direct Boronate Attachment:

Compounds with boronates on phenyl rings (e.g., ) require harsher reaction conditions (e.g., microwave heating) for cross-coupling compared to direct pyrazole-attached boronates (target compound) .

Physicochemical Properties

- Solubility: The dimethoxyethyl-substituted analogue () shows superior solubility in polar solvents (e.g., DMF, DMSO) compared to the target compound’s tetrahydrofuran-derived structure .

- Thermal Stability: The parent compound () decomposes at 120°C, whereas the target molecule remains stable up to 150°C due to the stabilizing effect of the tetrahydrofuran group .

Biological Activity

1-(Tetrahydrofuran-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a novel compound with potential therapeutic applications. Its structure includes both a pyrazole and a dioxaborolane moiety, which are known to exhibit various biological activities. This article reviews the biological activity of this compound based on recent studies, focusing on its pharmacological properties and mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₂₁BN₂O₃

- Molecular Weight : 264.13 g/mol

- CAS Number : 1029715-63-6

Biological Activity Overview

The biological activity of this compound has been explored in various contexts. Here are some key findings:

Inhibition of Enzymatic Activity

Recent studies have indicated that derivatives of pyrazole compounds can act as inhibitors for several enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown significant inhibition rates against tryptophan hydroxylase (TPH1), a target for obesity and metabolic disorders. While specific data for the compound is limited, the structural similarities suggest potential inhibitory effects on similar targets.

Anticancer Properties

Dioxaborolane-containing compounds have been studied for their anticancer properties due to their ability to interact with cellular signaling pathways. For example:

- Mechanism : The dioxaborolane moiety may facilitate interactions with kinase enzymes involved in tumor progression.

- Case Studies : Research has demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole ring and the dioxaborolane group. The following table summarizes some SAR findings from related compounds:

Pharmacological Studies

Pharmacological evaluations have highlighted several important aspects:

- In Vivo Studies : Animal models have shown that pyrazole derivatives can reduce tumor size and improve survival rates when administered in therapeutic doses.

- Safety Profile : Preliminary toxicity assessments indicate that the compound has a manageable safety profile with minimal adverse effects at therapeutic concentrations.

Q & A

Q. What are the common synthetic routes for preparing 1-(tetrahydrofuran-3-yl)-4-(pinacol boronate)-1H-pyrazole, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or through cyclocondensation of hydrazines with boronate-containing diketones. For example, hydrazine hydrate can react with 3-(tetrahydrofuran-3-yl)propane-1,2-dione in the presence of pinacol boronic ester under reflux in ethanol to form the pyrazole core . Purity optimization involves column chromatography (SiO₂, hexane/EtOAc gradient) and recrystallization from DMF/EtOH (1:1). High-performance liquid chromatography (HPLC) with a C18 column (ACN/H₂O mobile phase) confirms >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The tetrahydrofuran moiety shows characteristic signals at δ 3.6–4.2 ppm (O–CH₂), while the pyrazole proton appears as a singlet near δ 7.8–8.2 ppm. The pinacol boronate methyl groups resonate at δ 1.2–1.3 ppm .

- FT-IR : Peaks at ~1340 cm⁻¹ (B–O) and 1600 cm⁻¹ (C=N) confirm boronate and pyrazole functionalities .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 278.161 (calculated) .

Q. How does the boronate group influence reactivity in cross-coupling reactions?

Methodological Answer: The pinacol boronate ester enables Suzuki-Miyaura couplings with aryl halides. For example, coupling with 4-bromotoluene using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C yields biaryl derivatives. The reaction requires inert conditions to prevent boronate hydrolysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved for derivatives of this compound?

Methodological Answer: Unexpected splitting may arise from dynamic effects (e.g., restricted rotation in the tetrahydrofuran ring) or impurities. Strategies include:

- Variable-temperature NMR to identify conformational exchange .

- 2D NMR (COSY, HSQC) to assign coupling partners.

- Re-evaluating purification steps (e.g., increasing SiO₂ column length or adjusting solvent polarity) .

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole ring?

Methodological Answer:

- Protecting Groups : Temporarily protect the boronate with diethanolamine to prevent undesired Pd coordination .

- Regioselective Substitution : Use directing groups (e.g., –OMe) to favor C-5 substitution over C-3. For example, nitration with HNO₃/AcOH at 0°C selectively yields 5-nitro derivatives .

- Kinetic Control : Lower reaction temperatures (<50°C) minimize boronate decomposition .

Q. How can computational modeling predict the biological activity of this compound’s derivatives?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) against targets like 14α-demethylase (PDB: 3LD6) identifies binding affinities. Parameters:

- Grid Box : 60 × 60 × 60 Å centered on the active site.

- Scoring Function : MM/GBSA for binding energy calculation.

- Validation : Compare with known inhibitors (e.g., fluconazole) to assess predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.